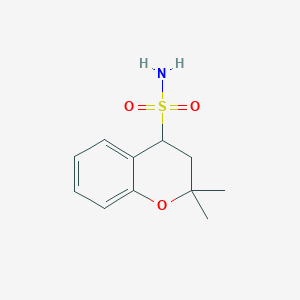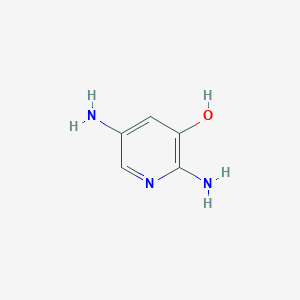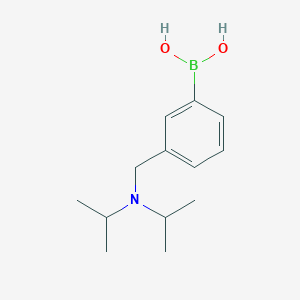
(3-((Diisopropylamino)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Diisopropylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diisopropylamino methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Diisopropylamino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.
Introduction of the Diisopropylamino Methyl Group: This step involves the alkylation of the phenyl ring with diisopropylamine and formaldehyde under basic conditions.
Industrial Production Methods:
Types of Reactions:
Suzuki-Miyaura Coupling: This is a key reaction where this compound can participate in the formation of carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The diisopropylamino methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
(3-((Diisopropylamino)methyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (3-((Diisopropylamino)methyl)phenyl)boronic acid in reactions such as the Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the diisopropylamino methyl group, making it less sterically hindered.
(4-((Diisopropylamino)methyl)phenyl)boronic Acid: Similar structure but with the substituent in the para position.
Uniqueness: (3-((Diisopropylamino)methyl)phenyl)boronic acid is unique due to the presence of the diisopropylamino methyl group, which can influence its reactivity and steric properties, making it suitable for specific applications in organic synthesis.
Propriétés
Formule moléculaire |
C13H22BNO2 |
|---|---|
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
[3-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-6-5-7-13(8-12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 |
Clé InChI |
YOZATTMUJDWJEK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)CN(C(C)C)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
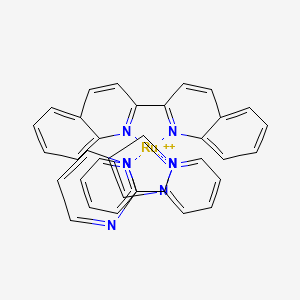


![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
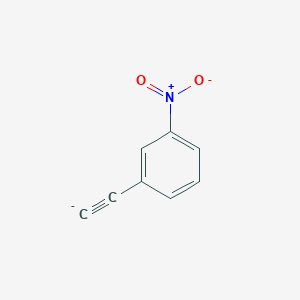
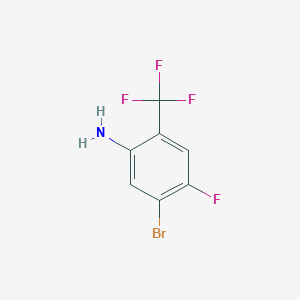

![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)

